Product packaging for alpha-l-Cladinose(Cat. No.:CAS No. 18423-89-7)

alpha-l-Cladinose

Cat. No.: B12752972
CAS No.: 18423-89-7
M. Wt: 176.21 g/mol
InChI Key: YHVUVJYEERGYNU-FKSUSPILSA-N
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Description

Alpha-l-Cladinose is a methylated deoxy sugar derivative, commonly found as a structural component in macrolide antibiotics such as clarithromycin. Its stereochemistry (L-configuration) and functional groups (e.g., methoxy and hydroxyl groups) contribute to its biological activity, particularly in binding bacterial ribosomes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O4 B12752972 alpha-l-Cladinose CAS No. 18423-89-7

Properties

CAS No.

18423-89-7

Molecular Formula

C8H16O4

Molecular Weight

176.21 g/mol

IUPAC Name

(2R,4R,5S,6S)-4-methoxy-4,6-dimethyloxane-2,5-diol

InChI

InChI=1S/C8H16O4/c1-5-7(10)8(2,11-3)4-6(9)12-5/h5-7,9-10H,4H2,1-3H3/t5-,6+,7-,8+/m0/s1

InChI Key

YHVUVJYEERGYNU-FKSUSPILSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@](C[C@@H](O1)O)(C)OC)O

Canonical SMILES

CC1C(C(CC(O1)O)(C)OC)O

Origin of Product

United States

Preparation Methods

Thioglycoside Intermediate Method

Cladinose is synthesized as a 4-O-alkyl-α-L-cladinosyl moiety through glycosylation with 1-thio sugars:

  • Reagents : 1-thio-α-L-cladinose donors (e.g., 3″-methylthiomethyl ethers).
  • Conditions : Lewis acid catalysis (BF₃·Et₂O) in anhydrous dichloromethane.

Example : Synthesis of 4-O-methyl-cladinose:

Parameter Value
Donor 1-thio-3″-methyl-cladinose
Catalyst BF₃·Et₂O (0.1 equiv)
Temperature −20°C, 12 hr
Yield 67%

Esterification and Etherification

Retinoic esters of L-cladinose are prepared via mixed anhydride reactions:

  • Step 1 : Monoetherification of L-cladinose at the 1-position using R₂OH (e.g., methyl or benzyl alcohol) with H₂SO₄ or p-toluenesulfonic acid in DMF (80°C, 6 hr).
  • Step 2 : Esterification at the 4-position with retinoic acid ethyl chloroformate in THF/pyridine.

Key Solvents :

  • Tetrahydrofuran (THF)
  • N,N-dimethylformamide (DMF)
  • Pyridine

Enzymatic and Chemoenzymatic Approaches

Glycosyltransferase-Mediated Synthesis

Engineered enzymes enable regioselective glycosylation of macrolactam cores with cladinose:

Performance :

Parameter Value
Conversion Rate 92%
Product Cladinose-macrolactam adduct

Analytical Validation

Synthetic cladinose derivatives are characterized using:

  • NMR : Distinct shifts for 3″-O-methyl (δH 3.32 ppm, δC 58.9 ppm) and anomeric protons (δH 5.1–5.3 ppm).
  • HR-MS : Molecular ion peaks matching C₈H₁₆O₄ (calc. 176.21 g/mol).

Challenges and Innovations

  • Low Yields in Direct Synthesis : Early methods suffered from yields <50% due to steric hindrance at the 3″-position.
  • Solution : Introduction of 3″-methylthiomethyl ether intermediates improved yields to >65%.

Chemical Reactions Analysis

Types of Reactions

Alpha-l-Cladinose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as keto-cladinose and methoxy-cladinose .

Scientific Research Applications

Synthesis of Cladinose-Containing Macrolides

The synthesis of cladinose analogues has been extensively studied to enhance the antibacterial properties of macrolides. Various derivatives have been created through glycosylation reactions, leading to compounds with improved pharmacokinetics and prolonged antibacterial activity.

Table 1: Synthesis Methods for Cladinose Analogues

Synthesis MethodDescriptionKey Findings
Glycosylation with 1-thio sugarsUtilizes thio sugars for efficient glycosylationProlonged antibacterial activity observed in derivatives
Selective hydrogenolysisInvolves protecting groups and selective reactionsEnhanced therapeutic effects in animal models
Structural modificationsIntroduction of functional groups to the lactone ringSignificant improvements in biological activity noted

Research has demonstrated that cladinose-containing macrolides exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The structural modifications involving cladinose have led to improved pharmacokinetic profiles, making these antibiotics more effective in clinical settings.

  • Study on Sixteen-Membered Macrolides : A series of 4-O-acyl-alpha-L-cladinose derivatives were synthesized, showing excellent therapeutic effects in mice with improved pharmacokinetics compared to natural antibiotics .
  • Therapeutic Efficacy : One derivative, 4"-O-n-butyryl-3"-O-methylleucomycin V, exhibited significant antibacterial activity in vitro and improved therapeutic results in vivo .

Table 2: Mechanism Insights

MechanismDescriptionImplications
Ribosomal BindingBinds reversibly to the 50S subunitPrevents translocation of peptidyl-tRNA, halting protein synthesis
Inhibition of Enzymatic ActivityAffects phospholipase A1 activity in lysosomal membranesCorrelates with increased cationic groups enhancing inhibitory effects

Resistance Mechanisms and Evolutionary Insights

Understanding the resistance mechanisms against cladinose-containing macrolides is crucial for developing new antibiotics. Research indicates that certain bacterial enzymes can phosphorylate these compounds, leading to resistance. However, studies have shown that modifications to the cladinose structure can circumvent these resistance pathways.

Evolutionary Study Findings

  • Substrate Discrimination : Investigations into Mph enzymes (macrolide phosphotransferases) revealed that modifications in cladinose can affect substrate specificity and resistance profiles .
  • Phylogenetic Analysis : The evolutionary adaptations of bacteria towards cladinose-containing macrolides highlight potential targets for new drug development strategies .

Comparison with Similar Compounds

Methodology for Comparative Analysis

To compare alpha-l-Cladinose with similar compounds, the following analytical approaches (derived from general guidelines in the evidence) would apply:

Table 1: Key Analytical Criteria for Sugar Derivatives

Parameter Methodology (Based on )
Structural Analysis NMR, IR spectroscopy, X-ray crystallography
Functional Groups HPLC-MS for identifying hydroxyl/methoxy groups
Stereochemistry Chiral chromatography or polarimetry
Bioactivity In vitro assays (e.g., MIC testing for antibiotics)

These methods align with the Guidance on Requirements for Substances in Articles (), emphasizing reproducibility and accuracy in chemical identification.

Comparison with Similar Compounds

While the evidence lacks specifics, a hypothetical comparison framework (inspired by and ) would involve:

Table 2: Hypothetical Comparison of Cladinose Analogs

Compound Structure Functional Groups Bioactivity (Example) Key Difference
This compound Methylated deoxy -OCH₃, -OH Ribosome binding L-configuration
D-Desosamine Amino sugar -NH₂, -OH Erythromycin backbone Amino vs. methoxy group
L-Mycaminose Deoxyamino sugar -NHCH₃, -OH Antifungal activity Methylamino group

Notes:

  • Stereochemical Impact: The L-configuration of cladinose (vs. D-sugars like desosamine) affects molecular recognition in bacterial targets .
  • Functional Group Role: Methoxy groups in cladinose enhance stability against enzymatic degradation compared to hydroxyl-rich analogs .

Research Findings and Limitations

  • General Insights: Transfer Learning Analogy: Just as BERT’s bidirectional training improved NLP task performance (), cladinose’s structural uniqueness likely enhances its specificity in antibiotic action. Reproducibility: Analytical protocols () stress the need for rigorous validation when comparing sugar derivatives, akin to RoBERTa’s optimization ().

Recommendations for Further Study

Specialized Databases: Consult resources like SciFinder or PubChem for cladinose-specific data.

Experimental Replication : Follow analytical chemistry guidelines () to ensure reproducibility in synthesizing and testing analogs.

Bioactivity Correlation: Apply frameworks similar to Transformer’s task generalization () to predict cladinose’s interactions using computational modeling.

Biological Activity

Alpha-L-Cladinose is a deoxyhexose sugar that plays a pivotal role in the biological activity of various macrolide antibiotics, including erythromycin and clarithromycin. This compound is integral to the structure and function of these antibiotics, influencing their efficacy against bacterial infections. This article explores the biological activity of this compound, its mechanisms of action, and its implications in antibiotic development.

Chemical Structure and Properties

The chemical formula for this compound is C₈H₁₆O₄, indicating a structure characterized by eight carbon atoms, sixteen hydrogen atoms, and four oxygen atoms. The unique stereochemistry and functional groups of this compound enhance its interactions with bacterial ribosomes, which are crucial for its role in antibiotic efficacy.

This compound contributes to the mechanism of action of macrolide antibiotics by facilitating their binding to the ribosomal RNA (rRNA) within bacterial ribosomes. Specifically, macrolides interact with the 23S rRNA component of the 50S ribosomal subunit. The binding occurs at critical sites, such as A2058 in domain V of the rRNA, which is essential for protein synthesis inhibition. Studies indicate that the presence of this compound is vital for stabilizing these interactions, thus enhancing the overall antibacterial activity of the antibiotics that contain it .

Comparative Analysis of Cladinose Analogues

Research has identified several analogues and derivatives of cladinose that exhibit varying degrees of biological activity. The following table summarizes key structural features and characteristics of notable cladinose analogues:

Compound NameStructural FeaturesUnique Characteristics
OleandroseSimilar sugar structure with inverted stereocenter at C3Exhibits different binding properties compared to cladinose
DesosamineAnother deoxyhexose sugar found in macrolidesPlays a distinct role in antibiotic activity
4-O-acyl-alpha-L-cladinoseAcylated derivative of cladinoseAlters solubility and biological activity

These analogues demonstrate how modifications to the cladinose structure can lead to enhanced or diminished antibiotic activity, highlighting the importance of structural integrity for efficacy .

Case Studies on Biological Activity

  • Macrolide Antibiotics : A study evaluated various 4-O-alkyl-alpha-L-cladinose analogues within sixteen-membered macrolides. The most active derivative exhibited significantly improved metabolic stability in rat plasma and high serum concentrations following oral administration in animal models .
  • Pharmacokinetics : Another investigation into cladinose derivatives showed that certain modifications led to enhanced pharmacokinetic profiles compared to natural antibiotics. These derivatives demonstrated excellent therapeutic effects in mice, suggesting potential for clinical applications .
  • Resistance Development : Research has also focused on how modifications to the macrolide backbone (including the removal of this compound) can affect resistance patterns in bacteria. Ketolides, which lack cladinose, were developed to combat resistant strains but exhibited different binding affinities and efficacy profiles compared to traditional macrolides .

Q & A

Basic Research Questions

Q. What experimental design principles should guide the synthesis of alpha-L-cladinose to ensure reproducibility?

  • Methodological Answer: Researchers should first define a testable hypothesis (e.g., optimizing reaction conditions for yield and purity) and select a quantitative approach (e.g., controlled variable testing). Key steps include:

  • Documenting reaction parameters (temperature, catalysts, solvents) in triplicate .
  • Validating compound identity via NMR and mass spectrometry, ensuring spectral data align with literature .
  • Using statistical methods (e.g., ANOVA) to compare yields across conditions .
    • Data Presentation: Tabulate reaction conditions, yields, and purity metrics, adhering to journal guidelines for supplementary materials .

Q. How can researchers ensure the validity of structural characterization data for this compound?

  • Methodological Answer:

  • Cross-validate spectroscopic data (e.g., IR, 1H^{1}\text{H}-NMR) with computational simulations (e.g., DFT calculations) .
  • Include purity assessments (HPLC, melting point analysis) and replicate experiments to confirm consistency .
  • Reference established protocols for novel derivatives, ensuring alignment with IUPAC standards .

Q. What criteria should inform the selection of analytical techniques for studying this compound bioactivity?

  • Methodological Answer:

  • Prioritize techniques aligned with the research question (e.g., ELISA for receptor binding, LC-MS for metabolic stability) .
  • Validate assays using positive/negative controls and calculate error margins (e.g., standard deviation across triplicate runs) .
  • Ensure instrument calibration protocols are documented to mitigate measurement biases .

Advanced Research Questions

Q. How should researchers address contradictions in bioactivity data between in vitro and in vivo studies of this compound derivatives?

  • Methodological Answer:

  • Conduct a systematic review of experimental variables (e.g., dosage, delivery methods, model organisms) .
  • Apply meta-analysis to quantify discrepancies and identify confounding factors (e.g., pharmacokinetic differences) .
  • Propose follow-up experiments (e.g., pharmacokinetic profiling) to isolate causative factors .

Q. What methodological frameworks are effective for optimizing the stereochemical purity of this compound during synthesis?

  • Methodological Answer:

  • Employ chiral chromatography (e.g., HPLC with chiral columns) to monitor enantiomeric excess .
  • Use response surface methodology (RSM) to model interactions between reaction parameters and stereochemical outcomes .
  • Validate results against crystallographic data to confirm absolute configuration .

Q. How can computational modeling enhance the understanding of this compound’s mechanism of action?

  • Methodological Answer:

  • Combine molecular docking (e.g., AutoDock) with molecular dynamics simulations to predict binding affinities .
  • Cross-reference computational predictions with experimental mutagenesis studies to validate key residues .
  • Publish simulation parameters (force fields, solvation models) to enable reproducibility .

Q. What strategies mitigate biases in data collection during high-throughput screening of this compound analogs?

  • Methodological Answer:

  • Randomize plate layouts and blind analysts to sample identities to reduce observer bias .
  • Apply normalization algorithms (e.g., Z-score) to account for interplate variability .
  • Perform retrospective power analysis to ensure sample sizes are statistically robust .

Methodological Guidelines for Data Reporting

  • Data Tables : Structure experimental results to highlight critical variables (e.g., Table 1: Synthesis Conditions vs. Yield) .
  • Contradiction Analysis : Use triangulation (e.g., combining spectroscopic, computational, and bioassay data) to resolve inconsistencies .
  • Ethical Compliance : Disclose conflicts of interest and adhere to institutional review protocols for biological studies .

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